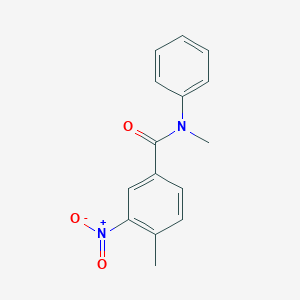

N,4-dimethyl-3-nitro-N-phenylbenzamide

Description

N,4-dimethyl-3-nitro-N-phenylbenzamide: is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of nitro and methyl groups on the benzene ring

Properties

IUPAC Name |

N,4-dimethyl-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHJBVGAZGHZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-3-nitro-N-phenylbenzamide typically involves the nitration of N,4-dimethyl-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N,4-dimethyl-3-nitro-N-phenylbenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group. Halogenation and nitration are examples of such reactions.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: N,4-dimethyl-3-amino-N-phenylbenzamide.

Substitution: Halogenated derivatives of this compound.

Hydrolysis: 4-dimethylamino-3-nitrobenzoic acid and aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to N,4-dimethyl-3-nitro-N-phenylbenzamide. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through a one-pot multicomponent reaction demonstrated IC50 values ranging from 7.5 to 11.1 μM against certain cancer cell lines, suggesting promising anticancer activity .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds often involves interaction with specific protein targets. Molecular docking studies have shown that these derivatives can form stable complexes with proteins such as ABL1 kinase, which is crucial in cancer cell proliferation . This interaction is facilitated by the unique structural features of the benzamide derivatives that enhance their binding affinity.

Drug-Likeness and ADME Properties

The assessment of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for evaluating the viability of these compounds as therapeutic agents. Computational studies have indicated favorable ADME profiles for various derivatives, reinforcing their potential for further development in clinical settings .

Organic Synthesis

Intermediate in Synthetic Pathways

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to be utilized in reactions aimed at producing more complex molecules. For example, it can be involved in reactions that yield other functionalized benzamides or heterocyclic compounds, expanding the library of available synthetic agents .

Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies, including:

- One-Pot Reactions: These methods allow for the efficient assembly of complex molecules from simpler precursors. The use of one-pot reactions has been shown to yield high percentages (80–85%) of the desired product while minimizing reaction times .

- Catalytic Processes: The compound can also be synthesized using catalytic systems that enhance reaction efficiency and selectivity. For instance, catalytic systems involving transition metals have been explored to facilitate the formation of related benzamide derivatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

N-phenylbenzamide: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.

4-methyl-3-nitro-N-phenylbenzamide: Similar structure but lacks one methyl group, affecting its steric and electronic properties.

N,4-dimethyl-N-phenylbenzamide: Lacks the nitro group, leading to different reactivity and applications.

Uniqueness: N,4-dimethyl-3-nitro-N-phenylbenzamide is unique due to the presence of both nitro and methyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Biological Activity

N,4-Dimethyl-3-nitro-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of N-phenylbenzamides. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that compounds within this class may exhibit significant inhibition of certain enzymes and receptors involved in disease processes.

- Enzyme Inhibition : It has been observed that similar compounds can inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD biosynthesis. Increased NAD levels can positively influence metabolic regulation and energy homeostasis .

- Anticancer Activity : Research has shown that derivatives of N-phenylbenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated IC values ranging from 7.5 to 11.1 μM against tested cancer cell lines, indicating promising anticancer properties .

Cytotoxicity and Antitumor Activity

A study evaluated the cytotoxic potential of several N-phenylbenzamide derivatives, including this compound. The following table summarizes the IC values against different cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 9.5 |

| HeLa (Cervical Cancer) | 8.7 | |

| A549 (Lung Cancer) | 10.2 |

These results suggest that the compound possesses significant anticancer activity and warrants further investigation for therapeutic applications.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the disruption of critical cellular processes. For example, it has been shown to interact with high mobility group (HMG)-box-containing proteins that are essential for DNA binding in kinetoplast DNA (kDNA), leading to the death of protozoan parasites such as Trypanosoma brucei . This interaction highlights its potential as an antiprotozoal agent.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : High membrane permeability indicates good oral bioavailability.

- Distribution : Favorable volume of distribution suggests effective tissue penetration.

- Metabolism : Metabolized primarily through liver enzymes CYP2D6 and CYP3A4.

- Excretion : Predominantly excreted via feces with minimal renal clearance.

Q & A

Basic: What are the recommended synthetic routes for N,4-dimethyl-3-nitro-N-phenylbenzamide, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via a two-step amidation reaction. First, 3-nitro-4-methylbenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate reacts with N-methylaniline under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

Discrepancies between experimental / NMR data and DFT-calculated shifts often arise from solvent effects, conformational flexibility, or crystal packing. To resolve conflicts:

- Record NMR in multiple solvents (CDCl₃, DMSO-d₆) to assess solvent-induced shifts.

- Perform variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria).

- Compare experimental X-ray crystallography data (e.g., C=O bond lengths) with DFT-optimized geometries using software like Gaussian or ORCA. Refinement with SHELXL can resolve crystal-packing influences .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 299.1162).

- FT-IR to verify nitro (1520–1350 cm⁻¹) and amide (1650–1630 cm⁻¹) groups.

- X-ray crystallography for absolute configuration (space group , unit cell parameters ) using SHELXL refinement .

Advanced: How can hydrogen-bonding patterns in the crystal lattice impact physicochemical properties?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O or C–H···O) influence solubility, melting point, and stability. Use graph set analysis (Etter’s rules) to classify motifs:

- Dimeric motifs (R₂²(8)) may reduce solubility due to strong intermolecular interactions.

- Chain motifs (C(4)) can enhance thermal stability.

Validate patterns using Mercury CSD and correlate with DSC/TGA data to predict formulation behavior .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL.

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa) with IC₅₀ determination.

Include positive controls (e.g., ciprofloxacin for antimicrobial, doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) .

Advanced: How can reaction conditions be optimized to suppress nitro-group reduction during functionalization?

Methodological Answer:

To prevent unintended nitro reduction during derivatization:

- Use mild reducing agents (e.g., NaBH₄/CuCl₂) instead of H₂/Pd-C.

- Employ protecting groups (e.g., Boc for amines) before introducing nitro-sensitive reagents.

- Monitor via in situ IR spectroscopy to detect intermediate imine or amine formation .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

Methodological Answer:

- Gaussian 16 : For transition-state optimization (B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitution.

- AutoDock Vina : To simulate docking interactions with biological targets (e.g., enzymes with nitroreductase activity).

Validate models against experimental kinetic data (e.g., Hammett plots) .

Advanced: How can solvent effects be systematically evaluated in the compound’s synthetic pathways?

Methodological Answer:

Design a solvent screen using a DoE (Design of Experiments) approach:

- Test polar aprotic (DMF, DMSO), protic (MeOH, EtOH), and nonpolar (toluene) solvents.

- Quantify effects via Kamlet-Taft parameters (α, β, π*) and correlate with yield (ANOVA analysis).

- Optimize using response surface methodology (RSM) in software like Minitab .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat) due to potential skin irritation.

- Work in a fume hood to avoid inhalation of nitro-containing vapors.

- Store in amber glass at 4°C to prevent photodegradation. Reference SDS for spill protocols .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N) aid in mechanistic studies of its degradation?

Methodological Answer:

- Synthesize -labeled analogs via amidation with -methylaniline.

- Track degradation pathways using LC-MS/MS to identify intermediates (e.g., nitroso or hydroxylamine derivatives).

- Apply kinetic isotope effects (KIE) to elucidate rate-determining steps in hydrolysis or microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.